N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Acetamide Group: The final step involves the acylation of the sulfonylated indole with N,N-diethylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-(2-oxo-2-(phenylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- N,N-diethyl-2-(3-(2-oxo-2-(methylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
N,N-diethyl-2-(3-((2-oxo-2-(p-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the p-tolylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-8-6-7-9-20(19)26)31(29,30)16-22(27)24-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFCMSYWTWFFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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